3-氧代-2-(2-戊烯基)环戊烷-1-丁酸

描述

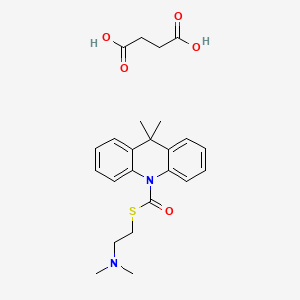

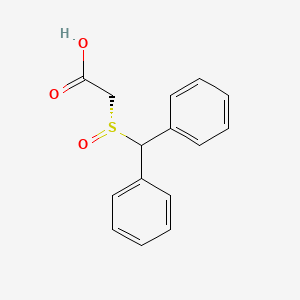

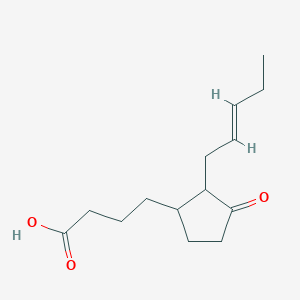

3-Oxo-2-(2-pentenyl)cyclopentane-1-butanoic acid is a cyclic ketone . It is a key intermediate in the biosynthesis of pyrethrins, which are natural insecticides that accumulate to high concentrations in pyrethrum (Chrysanthemum cinerariaefolium) flowers .

Synthesis Analysis

The biosynthesis of pyrethrins involves ester linkage between an acid moiety (chrysanthemoyl or pyrethroyl, synthesized via the mevalonic acid pathway from glucose), and an alcohol (pyrethrolone). Pyrethrolone is generated from 3-oxo-2-(2-pentenyl)cyclopentane-1-butanoic acid, which originates from α-linolenic acid via the jasmonic acid biosynthetic cascade .Molecular Structure Analysis

The molecular formula of 3-Oxo-2-(2-pentenyl)cyclopentane-1-butanoic acid is C11H16O3 . Its average mass is 196.246 Da and its mono-isotopic mass is 196.10994 Da .Chemical Reactions Analysis

The production of 3-oxo-2-(2-pentenyl)cyclopentane-1-butanoic acid in the fungus Aspergillus oryzae has been reported . The first four genes in the jasmonic acid biosynthetic cascade, encoding lipoxygenase 2, allene-oxide synthase, allene-oxide cyclase 2, and 12-oxophytodienoic acid reductase 3, were amplified from an Arabidopsis thaliana cDNA library, cloned in a purpose-built fungal multigene expression vector, and expressed in Aspergillus oryzae .科学研究应用

在真菌培养物中的鉴定

3-氧代-2-(2-戊烯基)环戊烷-1-丁酸,一种茉莉酸类型的羟基化环戊烷脂肪酸,已在热带假毛壳菌的培养滤液中鉴定出来。这一发现拓展了真菌产生的茉莉酸衍生物的已知多样性 (Miersch 等,1991)。

在植物代谢中的作用

该化合物的代谢已在马铃薯植株中得到研究,其中它被喂养到马铃薯单节点茎的培养物中。研究表明,3-氧代-2-(2-戊烯基)环戊烷-1-丁酸的代谢导致特定的葡萄糖吡喃糖基茉莉酸,表明其在植物代谢途径中的作用 (Matsuura 和 Yoshihara,2003)。

茉莉酸酯和植物反应

该化合物属于一组茉莉酸酯和相关化合物,这些化合物已在各种真菌中发现,如尖镰孢菌。茉莉酸酯因其在植物胁迫反应和发育过程中的作用而闻名 (Miersch 等,1999)。

生物测定应用

在一项使用 Bryonia dioica 卷须缠绕测定的研究中,该化合物是那些被分析用于生物活性的化合物之一。该研究强调了茉莉酸酯和冠菌素类似物在引发植物反应中的特异性,突出了该化合物在植物生物测定中的重要性 (Blechert 等,1999)。

酶促合成

研究还探索了茉莉酸前体的酶促合成,包括该化合物。这项工作重点是生产这些化合物在生物学上相关的构型,这对于理解它们在茉莉酸生物合成中的作用至关重要 (Zerbe 等,2007)。

未来方向

The production of 3-Oxo-2-(2-pentenyl)cyclopentane-1-butanoic acid in the fungus Aspergillus oryzae represents a step towards the heterologous production of pyrethrins in fungi . This could potentially provide a cheaper and more environmentally friendly method for the production of natural pyrethrins .

属性

IUPAC Name |

4-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O3/c1-2-3-4-7-12-11(9-10-13(12)15)6-5-8-14(16)17/h3-4,11-12H,2,5-10H2,1H3,(H,16,17)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQJNKFFJNUFNY-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CC1C(CCC1=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-2-(2-pentenyl)cyclopentane-1-butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]-N-(2-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B1677358.png)

![N-[3-(azepan-1-yl)propyl]-5-methyl-4-oxothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B1677361.png)

![5-[8-(1H-pyrazol-4-yl)-1,5-naphthyridin-2-yl]pyridine-3-sulfonamide](/img/structure/B1677362.png)

![2-(Cyclohexylamino)-3-[methyl(nitroso)amino]naphthalene-1,4-dione](/img/structure/B1677364.png)